2,4-diphenyl-3,4-dihydro-2H-chromene
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Overview
Description
2,4-diphenyl-3,4-dihydro-2H-chromene is a chemical compound belonging to the class of benzopyrans. It is characterized by a benzopyran ring system with two phenyl groups attached at the 2 and 4 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,4-diphenyl-3-buten-2-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-diphenyl-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2,4-diphenyl-3,4-dihydro-2H-chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
- 2H-1-Benzopyran, 3,4-dihydro-
Uniqueness
2,4-diphenyl-3,4-dihydro-2H-chromene is unique due to the presence of two phenyl groups at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
55256-25-2 |
---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,4-diphenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2 |
InChI Key |
USXBLIHNVAJTSN-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |
55256-25-2 | |
Origin of Product |
United States |
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